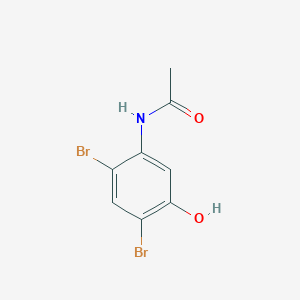

N-(2,4-dibromo-5-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dibromo-5-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMHUQFBYTZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275683 | |

| Record name | N-(2,4-Dibromo-5-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-58-3 | |

| Record name | N-(2,4-Dibromo-5-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98446-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dibromo-5-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Elucidation in N 2,4 Dibromo 5 Hydroxyphenyl Acetamide Research

Retrosynthetic Analysis for N-(2,4-dibromo-5-hydroxyphenyl)acetamide

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection is the amide bond, a common and reliable disconnection strategy for amides. amazonaws.comslideshare.net This leads to two precursor synthons: an acyl cation synthon and an aniline (B41778) synthon.

This initial disconnection suggests that the target molecule can be synthesized through the acylation of 5-amino-2,4-dibromophenol (B2790022) with an acetylating agent like acetyl chloride or acetic anhydride.

Further retrosynthetic analysis of 5-amino-2,4-dibromophenol involves functional group interconversion (FGI) of the amino group to a nitro group. This is a strategic step as the selective introduction of an amino group onto a phenol (B47542) ring can be challenging, whereas nitration is a more predictable electrophilic aromatic substitution. The precursor would then be 2,4-dibromo-5-nitrophenol. The synthesis of this intermediate would likely start from a simpler substituted phenol, followed by bromination and nitration steps, with the order of these steps being crucial for achieving the desired regiochemistry.

Contemporary Methodologies for the Synthesis of this compound

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. The following sections explore how these principles could be applied to the synthesis of this compound.

Convergent and Divergent Synthesis Approaches

A divergent synthesis would begin with a common intermediate that is then elaborated to produce a library of related compounds. In this context, 3-acetamidophenol could serve as a starting point. This compound could undergo electrophilic bromination to introduce the two bromine atoms onto the ring, yielding the target molecule. The challenge in this approach lies in controlling the regioselectivity of the bromination to obtain the desired 2,4-dibromo isomer.

Palladium-Catalyzed Coupling Reactions in Synthesis of this compound Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. While not directly applicable to the final acylation step, they could be instrumental in the synthesis of the key precursor, 5-amino-2,4-dibromophenol. For instance, a Buchwald-Hartwig amination could be envisioned for the synthesis of an aminophenol derivative.

Hypothetically, one could start with a suitably protected 2,4-dibromo-5-halophenol and introduce the amino group via a palladium-catalyzed reaction with an ammonia (B1221849) surrogate. The development of palladium-based catalytic systems has been crucial in the synthesis of other N-(hydroxyphenyl)acetamide derivatives, such as paracetamol, from various precursors. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies could be employed:

Atom Economy: The final acylation step, particularly if using acetic anhydride, has good atom economy as the only byproduct is acetic acid.

Use of Catalysis: Employing catalytic methods, such as the palladium-catalyzed reactions discussed above or the use of solid acid catalysts for acylation, would be preferable to stoichiometric reagents.

Safer Solvents: The selection of reaction solvents is critical. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether would be a key consideration.

Energy Efficiency: Performing reactions at or near ambient temperature and pressure, where possible, would reduce energy consumption. Microwave-assisted synthesis could also be explored to shorten reaction times and potentially improve yields.

Advanced Characterization Techniques for Confirming this compound Molecular Structure in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₈H₇Br₂NO₂), the theoretical exact mass can be calculated. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum. The [M]+•, [M+2]+•, and [M+4]+• peaks would appear in an approximate ratio of 1:2:1, which is a distinctive signature for a dibrominated compound.

Below is a table of the calculated monoisotopic mass and the expected isotopic distribution for the molecular ion of this compound.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₈H₇⁷⁹Br₂NO₂ | 306.8843 | 50.69 |

| C₈H₇⁷⁹Br⁸¹BrNO₂ | 308.8823 | 100.00 |

| C₈H₇⁸¹Br₂NO₂ | 310.8802 | 49.31 |

This table presents a simplified isotopic pattern. The actual spectrum would also include contributions from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O isotopes.

HRMS analysis would be able to distinguish the target compound from other potential isomers or byproducts by confirming that the experimentally measured mass is within a few parts per million (ppm) of the calculated value. For instance, the HRMS data for the related compound N-(2-bromo-4-hydroxyphenyl)acetamide shows a measured m/z of 229.9812 for the [M+H]⁺ ion, which is in excellent agreement with the calculated value of 229.9811. rsc.org A similar level of accuracy would be expected for this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons of the acetamide (B32628) group, the amide proton (NH), the hydroxyl proton (OH), and the aromatic protons. The methyl protons (CH₃) typically appear as a sharp singlet in the upfield region, around δ 2.0-2.2 ppm. The amide and hydroxyl protons are exchangeable and often appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. For the aromatic region of this compound, two singlets would be anticipated for the protons at C3 and C6, as they lack adjacent protons for splitting.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acetamide group is characteristically found in the downfield region (δ 168-172 ppm). The methyl carbon appears significantly upfield (δ 20-25 ppm). The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached substituents (Br, OH, NHCOCH₃). Carbons directly bonded to bromine atoms (C2, C4) would be shifted downfield, while the carbon attached to the hydroxyl group (C5) would experience a significant downfield shift.

A comparative analysis of the expected chemical shifts for this compound and the experimental data for the related compound N-(2-bromo-4-hydroxyphenyl)acetamide is presented below. rsc.org

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | N-(2-bromo-4-hydroxyphenyl)acetamide rsc.org | This compound (Predicted) | ||

|---|---|---|---|---|

| ¹H δ (ppm) | ¹³C δ (ppm) | ¹H δ (ppm) | ¹³C δ (ppm) | |

| -CH₃ | 2.00 (s) | 22.94 | ~2.1 (s) | ~23 |

| -NH | 9.80 (s) | - | ~9.9 (s) | - |

| -OH | 9.30 (s) | - | ~9.5 (s) | - |

| Ar-H | 7.22 (d), 7.00 (d), 6.74 (dd) | - | Two singlets expected | - |

| C=O | - | 168.47 | - | ~169 |

| C-Br | - | 114.89 (C2) | - | Downfield shifts for C2, C4 |

| C-OH | - | 155.96 (C4) | - | Downfield shift for C5 |

| C-NH | - | 129.13 (C1) | - | Shifted C1 |

| Other Ar-C | - | 127.81, 119.78, 118.54 | - | Distinct signals for C3, C6 |

X-ray Crystallography for Solid-State Structure Determination of this compound and Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the physicochemical properties of the compound.

While a crystal structure for this compound has not been reported, analysis of analogous structures, such as N-(4-Bromophenyl)acetamide, provides a clear framework for what to expect. researchgate.net A study on a monoclinic polymorph of N-(4-Bromophenyl)acetamide revealed that the molecules are linked by N—H···O hydrogen bonds, forming chains within the crystal lattice. researchgate.net Weak C—H···π interactions also contribute to the stability of the crystal packing. researchgate.net

For this compound, one would anticipate a complex network of intermolecular interactions. The hydroxyl (-OH) and amide (-NH) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen are strong acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, potentially creating sheets or chains of molecules. The bromine atoms could also participate in halogen bonding, further influencing the crystal packing.

The crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, another analog, shows an intramolecular hydrogen bond between the amide NH and an oxygen atom of the ortho-nitro group. nih.gov Its hydroxyl group forms an intermolecular hydrogen bond to an amide oxygen atom of a neighboring molecule, creating chains. nih.gov This highlights how the specific substitution pattern on the phenyl ring dictates the solid-state conformation and intermolecular bonding.

Table 2: Crystallographic Data for an Analog: N-(4-Bromophenyl)acetamide Polymorph researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 6.7250 (7) |

| b (Å) | 9.3876 (11) |

| c (Å) | 14.4434 (14) |

| β (°) | 117.750 (4) |

| Volume (ų) | 806.96 (15) |

| Z (Molecules/unit cell) | 4 |

| Key Interactions | |

| Hydrogen Bonding | N—H···O interactions forming chains |

| Other Interactions | Weak C—H···π interactions |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound, researchers can identify key pharmacophoric features and refine its properties.

Systematic Modification of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is a crucial functional group that can be modified in several ways to probe its role in biological activity. mdpi.com The amide bond itself is important for molecular interactions, often acting as a hydrogen bond donor (via N-H) and acceptor (via C=O). mdpi.com

Common modifications include:

Altering the Alkyl Group: The methyl group can be replaced with larger alkyl chains (ethyl, propyl), branched alkyls, or cyclic structures to investigate the steric requirements of the binding pocket.

N-Alkylation or N-Arylation: Substitution on the amide nitrogen can influence hydrogen bonding capacity and lipophilicity.

Replacement of the Acetyl Group: The acetyl group can be substituted with other acyl groups (e.g., propionyl, benzoyl) or replaced entirely with alternative functionalities like sulfonamides to alter electronic and steric properties. nih.gov For example, studies on flavonoid acetamide derivatives have shown that converting hydroxyl groups to acetamide moieties significantly impacts bioavailability. nih.gov

Table 3: Examples of Acetamide Moiety Modifications in Bioactive Scaffolds

| Modification Strategy | Example Derivative | Rationale for SAR |

|---|---|---|

| Chain Elongation | N-phenyl-propanamide | Explore effect of lipophilicity and chain length. |

| Introduction of Aromaticity | N-phenyl-benzamide | Introduce potential for π-π interactions. |

| Bioisosteric Replacement | N-phenyl-methanesulfonamide | Alter hydrogen bonding geometry and acidity. mdpi.comnih.gov |

| Introducing Heterocycles | N-(pyridin-2-yl)acetamide | Introduce additional hydrogen bond acceptors and alter polarity. |

Functionalization of the Dibromohydroxyphenyl Core

The dibromohydroxyphenyl ring is the core scaffold that positions the key functional groups in three-dimensional space. Modifications to this ring can have profound effects on the molecule's activity.

Strategies for functionalizing this core include:

Modification of the Hydroxyl Group: The phenolic -OH group is a key site for hydrogen bonding and can be alkylated to form an ether or acylated to form an ester. This alters the compound's hydrogen bonding potential and lipophilicity. Converting hydroxyls to acetamide groups is one such strategy explored in other molecular families. mdpi.com

Positional Isomerism: Synthesizing isomers where the bromine, hydroxyl, and acetamide groups are at different positions on the phenyl ring can reveal the optimal substitution pattern for activity.

Substitution at Vacant Ring Positions: The remaining open positions on the aromatic ring (C3 and C6) can be targeted for the introduction of other small functional groups (e.g., fluoro, chloro, methyl, methoxy) to fine-tune the electronic properties and steric profile of the molecule.

Library Synthesis of this compound Derivatives for High-Throughput Screening in Research

To efficiently explore the SAR of the this compound scaffold, modern drug discovery often employs the synthesis of a chemical library. This involves creating a large collection of structurally related analogs that can be tested simultaneously in high-throughput screening (HTS) assays. nih.gov

The synthesis of such a library can be achieved through combinatorial chemistry or parallel synthesis techniques. For instance, a common starting material, such as 5-amino-2,4-dibromophenol, could be reacted with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides) to generate a library of amides with varying R groups on the acetamide moiety. Similarly, a fixed this compound core could be subjected to various reactions that functionalize the hydroxyl group or the aromatic ring.

The goal of HTS is to rapidly identify "hits"—compounds from the library that show significant activity in a biological assay. asm.org These hits then become the starting point for more focused SAR studies, leading to the development of potent and selective lead compounds. This approach accelerates the discovery process by systematically and rapidly exploring a wide chemical space around the initial lead structure. researchgate.net

Elucidation of Structure Activity Relationships Sar for N 2,4 Dibromo 5 Hydroxyphenyl Acetamide Derivatives

Design Principles for SAR Studies of N-(2,4-dibromo-5-hydroxyphenyl)acetamide

The design of SAR studies for this compound and its derivatives is guided by a systematic approach to probe the individual and collective contributions of its key structural features: the dibrominated phenyl ring, the hydroxyl group, and the acetamide (B32628) moiety. The primary objective is to correlate specific structural modifications with changes in biological or physicochemical properties, thereby building a comprehensive understanding of its molecular interactions.

Key design principles involve:

Systematic Analog Synthesis: A library of analogs is typically synthesized where one structural feature is varied at a time. For instance, the position and nature of the halogen substituents can be altered, the hydroxyl group can be etherified or esterified, and the acetamide group can be modified to other amides or functional groups.

Bioisosteric Replacements: This principle involves substituting functional groups with other groups that have similar physical or chemical properties. For example, the bromine atoms could be replaced with chlorine or iodine to study the effect of halogen size and polarizability. The hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding.

Positional Isomerism: The relative positions of the substituents on the phenyl ring are critical. Synthesizing and testing isomers with different substitution patterns (e.g., moving the hydroxyl group or one of the bromine atoms) can reveal crucial information about the required geometry for interaction with a biological target.

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often employed to predict the activity of designed analogs and to rationalize observed SAR trends. These computational tools can help in prioritizing the synthesis of the most informative compounds.

An illustrative data table for a hypothetical SAR study design is presented below:

| Analog Series | Modification Strategy | Rationale |

| Halogen Series | Replace Br with F, Cl, I at positions 2 and 4. | To assess the influence of halogen type on activity. |

| Hydroxyl Series | O-methylation, O-acetylation, replacement with -SH or -NH2. | To probe the role of the hydroxyl group as a hydrogen bond donor/acceptor. |

| Acetamide Series | Vary the alkyl group (e.g., propionamide (B166681), butyramide), introduce cyclic amides. | To investigate the impact of the size and conformation of the acyl group. |

| Positional Isomer Series | Synthesize isomers with different substituent arrangements. | To determine the optimal spatial arrangement of functional groups. |

Impact of Halogen Substitution Patterns on this compound's Interaction Profiles

The two bromine atoms on the phenyl ring of this compound are expected to significantly influence its interaction profiles through several mechanisms, including steric effects, electronic effects, and the formation of halogen bonds.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The strength of halogen bonds generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. mdpi.com The bromine atoms in this compound can, therefore, participate in directional halogen bonds with biological macromolecules, contributing to binding affinity and specificity. mdpi.com The directionality of these bonds is a key feature that can be exploited in drug design. mdpi.com

The table below summarizes the potential impact of different halogen substitutions on interaction profiles, based on general principles of halogen bonding.

| Halogen (X) | Position | Polarizability (ų) | Electronegativity (Pauling Scale) | Potential for Halogen Bonding |

| F | 2,4 | 0.56 | 3.98 | Weak |

| Cl | 2,4 | 2.18 | 3.16 | Moderate |

| Br | 2,4 | 3.05 | 2.96 | Strong |

| I | 2,4 | 4.7 | 2.66 | Very Strong |

Role of the Hydroxyl Group in Mediating this compound's Biological Probe Functionality

The hydroxyl (-OH) group at the 5-position of the phenyl ring is a critical functional group that can significantly mediate the molecule's interactions and function as a biological probe. Its importance stems from its ability to act as both a hydrogen bond donor and acceptor.

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, and threonine. This interaction can be crucial for anchoring the molecule in the correct orientation for a biological effect. In related N-(4-hydroxyphenyl)acetamide structures, the hydroxyl group has been shown to participate in intermolecular hydrogen bonding. nih.gov

Modulation of Electronic Properties: The hydroxyl group is an electron-donating group, which can influence the electron density of the aromatic ring and affect the reactivity of the molecule. Its presence can also influence the acidity of the N-H bond in the acetamide group.

Probing Interactions: By modifying the hydroxyl group, for instance, through etherification (to -OCH3) or esterification (to -OCOCH3), its hydrogen-bonding capability is altered. Comparing the activity of the parent compound with these derivatives allows researchers to infer the importance of the hydroxyl group's hydrogen-bonding capacity for its biological function. If a significant loss of activity is observed upon modification, it strongly suggests a critical role for the hydroxyl group in molecular recognition.

The following table illustrates how modifications to the hydroxyl group can be used to probe its function.

| Modification | Effect on Hydrogen Bonding | Expected Impact on Interaction |

| -OH (parent) | Donor and Acceptor | Potentially strong and specific interactions. |

| -OCH3 (ether) | Acceptor only | Loss of hydrogen bond donation, may reduce binding affinity. |

| -OCOCH3 (ester) | Acceptor only | Loss of hydrogen bond donation and increased steric bulk. |

| -SH (thiol) | Weaker Donor and Acceptor | Altered hydrogen bonding geometry and strength. |

Influence of Acetamide Modifications on Molecular Recognition by this compound

Hydrogen Bonding and Lipophilicity: The N-H and C=O groups of the acetamide moiety can engage in hydrogen bonding with a biological target. Modification of the acetyl group, for example, by increasing the alkyl chain length (e.g., to propionamide or butyramide), can alter the lipophilicity of the molecule. This can affect its solubility, membrane permeability, and hydrophobic interactions within a binding pocket.

Conformational Effects: The planarity of the acetamide group and its orientation relative to the phenyl ring can be important for activity. In related N-arylacetamides, the degree of planarity has been shown to be influenced by the substitution pattern on the aromatic ring. nih.govnih.gov Modifications to the acetamide group can further influence this conformation.

SAR of Acetamide Modifications: A systematic variation of the acyl group can provide insights into the steric and electronic requirements of the binding site. For instance, replacing the methyl group with bulkier or more polar substituents can probe the limits of the binding pocket.

An illustrative table for the SAR of acetamide modifications is provided below.

| Acetamide Modification | Structural Change | Potential Effect on Molecular Recognition |

| N-H to N-CH3 | Loss of H-bond donor | May decrease binding affinity if the N-H is a key interaction point. |

| Acetyl to Formyl | Smaller acyl group | May improve fit in a sterically constrained pocket. |

| Acetyl to Propionyl/Butyryl | Larger, more lipophilic acyl group | May enhance hydrophobic interactions but could also introduce steric clashes. |

| Acetyl to Benzoyl | Bulky, aromatic acyl group | Probes for potential pi-stacking interactions and larger binding pockets. |

Stereochemical Considerations in this compound Analogs and their Research Utility

While this compound itself is achiral, the introduction of chiral centers into its analogs can have profound implications for their biological activity. Stereochemistry is a critical factor in molecular recognition, as biological macromolecules such as enzymes and receptors are chiral and often exhibit a high degree of stereoselectivity. researchgate.net

Introduction of Chirality: Chiral centers can be introduced into analogs of this compound in several ways, for example, by modifying the acetamide group with a chiral substituent or by introducing a chiral center on a substituent attached to the phenyl ring.

Enantioselectivity: Enantiomers (non-superimposable mirror images) of a chiral molecule can have significantly different biological activities. One enantiomer may bind to a receptor with high affinity, while the other may have low or no affinity. In some cases, the two enantiomers can even have different or opposing biological effects. nih.gov Studying the activity of individual enantiomers is therefore crucial for understanding the precise nature of the molecular interactions.

Research Utility: The use of stereochemically pure analogs is essential for elucidating the three-dimensional requirements of a biological target. By comparing the activities of different stereoisomers, researchers can build a more accurate pharmacophore model, which describes the spatial arrangement of functional groups necessary for biological activity. This knowledge is invaluable for the design of more potent and selective therapeutic agents or research probes.

The table below highlights the importance of stereochemistry in analog design.

| Type of Isomers | Structural Relationship | Significance in SAR |

| Enantiomers | Non-superimposable mirror images | Often exhibit different biological activities, revealing the stereochemical preference of the target. |

| Diastereomers | Stereoisomers that are not mirror images | Have different physicochemical properties and biological activities, providing further insight into the 3D requirements of the binding site. |

| Atropisomers | Stereoisomers arising from hindered rotation around a single bond | Can exist as stable, separable enantiomers, and their differential activity can inform on the conformational constraints of the target. |

Identification and Characterization of Molecular Targets for N 2,4 Dibromo 5 Hydroxyphenyl Acetamide

Structural Biology of N-(2,4-dibromo-5-hydroxyphenyl)acetamide-Target Complexes

Following extensive searches of scientific literature and crystallographic databases, no publicly available data were found for the co-crystallized structures of this compound with any biological targets. Similarly, no cryo-electron microscopy studies for this specific compound in complex with large molecular assemblies have been reported. The following sections describe the principles of these techniques and the type of data that would be generated from such studies, presented in a hypothetical context.

X-ray Crystallography of Co-Crystallized this compound-Target Structures

As of the latest available information, no X-ray crystal structures of this compound in complex with a biological target have been deposited in the Protein Data Bank (PDB) or described in peer-reviewed literature. Such a study would be invaluable for understanding the precise molecular interactions between the compound and its target protein.

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. nih.govnih.gov In the context of drug discovery, co-crystallizing a target protein with a ligand like this compound can provide high-resolution insights into the binding mode. nih.gov This information is crucial for structure-based drug design, allowing for the rational optimization of the compound's potency and selectivity. nih.gov

A hypothetical crystallographic study would involve obtaining high-quality crystals of the target protein bound to this compound. These crystals would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map. nih.gov This map allows for the modeling of the atomic positions of both the protein and the bound ligand.

The key findings from such a study would be detailed in a table, as illustrated hypothetically below.

Illustrative Data Table for a Hypothetical this compound-Target Complex

| Parameter | Hypothetical Value | Significance |

| PDB ID | XXXX | Unique identifier in the Protein Data Bank for the deposited crystal structure. |

| Resolution (Å) | 2.1 | A measure of the level of detail in the crystal structure; lower numbers indicate higher resolution. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Key Interacting Residues | Tyr250, Phe380, Arg120, Ser245 | Amino acid residues in the target's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound. |

| Hydrogen Bonds | O-H (hydroxyl) to Ser245; N-H (amide) to Tyr250 | Specific hydrogen bonds that stabilize the binding of the compound. |

| Halogen Bonds | Br (position 2) to Carbonyl oxygen of Phe380 backbone | Non-covalent interactions involving the bromine atoms, which can contribute significantly to binding affinity and specificity. |

| Binding Site Conformation | "Open" conformation induced upon ligand binding | Describes any changes in the shape of the protein's active site when the compound binds. |

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation

Currently, there are no published cryo-electron microscopy (Cryo-EM) studies involving this compound bound to a large macromolecular complex. Cryo-EM has become an increasingly powerful tool for determining the structure of large and flexible protein complexes that are often difficult to crystallize.

This technique involves flash-freezing a solution of the biological sample in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to image hundreds of thousands of individual particles from different angles. These 2D images are then computationally reconstructed to generate a 3D model of the complex.

Should this compound be found to target a large multi-protein assembly or a membrane protein complex, Cryo-EM would be the structural biology method of choice. It could reveal how the binding of this small molecule might induce conformational changes across the entire complex, providing insights into its mechanism of action on a larger scale.

The findings from a hypothetical Cryo-EM study would be summarized in a data table, as shown in the illustrative example below.

Illustrative Data Table for a Hypothetical Cryo-EM Study of an this compound-Target Complex

| Parameter | Hypothetical Value | Significance |

| EMDB ID | EMD-XXXX | Unique identifier in the Electron Microscopy Data Bank for the deposited 3D map. |

| PDB ID (for fitted model) | YYYY | Unique identifier for the atomic model fitted into the Cryo-EM map. |

| Resolution (Å) | 3.2 | The level of detail resolved in the 3D reconstruction. |

| Target Complex | ABC Transporter Multidrug Resistance Protein 1 | The large macromolecular assembly that the compound targets. |

| Ligand Binding Site | Within the transmembrane domain, near the substrate-binding pocket | The location of this compound binding within the large complex. |

| Observed Conformational State | Outward-open conformation stabilized by the ligand | The overall shape and functional state of the complex as influenced by the binding of the compound. |

| Key Intersubunit Interactions | Interactions between the N-terminal domain of subunit A and the C-terminal domain of subunit B are altered upon ligand binding. | Describes how the compound affects the interfaces between different protein chains in the complex, which can allude to allosteric mechanisms. |

Computational and Theoretical Studies on N 2,4 Dibromo 5 Hydroxyphenyl Acetamide

Quantum Mechanical (QM) Calculations for Electronic Structure of N-(2,4-dibromo-5-hydroxyphenyl)acetamide

Quantum mechanical calculations are fundamental in elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

No published studies were found that specifically detail the Frontier Molecular Orbital (FMO) analysis of this compound. Such an analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Without dedicated research, data on the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available.

Electrostatic Potential Mapping

There is no available research presenting the electrostatic potential map for this compound. An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule might interact with other molecules, including biological targets.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a compound and its interactions with its environment over time.

Ligand-Protein Interaction Dynamics

No specific molecular dynamics simulation studies have been published that investigate the interaction dynamics between this compound and any protein targets. Such simulations would be invaluable for understanding the stability of the ligand-protein complex, identifying key interacting residues, and elucidating the mechanism of action at an atomic level.

Solvation Effects on this compound Conformation

The influence of solvent on the conformational landscape of this compound has not been documented in the scientific literature. Solvation effect studies are important for understanding how the compound behaves in an aqueous biological environment, which can significantly impact its bioavailability and interaction with target molecules.

Molecular Docking Studies with this compound and Predicted Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.

A thorough search of the literature did not yield any molecular docking studies specifically involving this compound. Consequently, there are no publicly available data on its predicted biological targets, binding affinities, or specific binding modes.

Virtual Screening Methodologies

Virtual screening (VS) represents a powerful computational strategy to identify potential biological targets for a given compound by screening large libraries of protein structures. For a molecule like this compound, both structure-based and ligand-based virtual screening approaches could be employed to discover potential interacting proteins.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of a potential protein target. Molecular docking, a key component of SBVS, would be used to predict the binding pose and affinity of this compound within the active site of various receptors. This process involves computationally placing the molecule in numerous orientations and conformations within the protein's binding pocket and scoring these poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties. For instance, given the phenolic nature of the compound, it could be screened against databases of enzymes where phenolic compounds are known to act as inhibitors, such as kinases, proteases, or oxidoreductases.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for a target, LBVS can be utilized. This approach uses the principle of molecular similarity, where a known active ligand is used as a template to search for other compounds with similar properties. If compounds structurally related to this compound have known biological activities, pharmacophore models can be developed. These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. The pharmacophore model for a class of related brominated phenols could then be used to screen for potential targets for this compound. Shape-based screening is another LBVS technique that could identify potential targets by comparing the 3D shape of the compound to libraries of known active molecules.

An illustrative workflow for a virtual screening campaign is presented in Table 1.

Table 1: Illustrative Virtual Screening Workflow for this compound

| Step | Methodology | Description | Potential Application |

|---|---|---|---|

| 1 | Target Selection | Identification of a library of potential protein targets based on the structural features of the compound. | Assembling a database of proteins known to interact with halogenated phenols or acetamide (B32628) derivatives. |

| 2 | Compound Preparation | Generation of a 3D conformation of this compound and assignment of appropriate chemical properties. | Energy minimization and charge assignment using computational chemistry software. |

| 3 | Docking or Pharmacophore Screening | Execution of docking simulations against the target library or screening against a pharmacophore model. | Using software like AutoDock or Glide for docking, or LigandScout for pharmacophore screening. |

| 4 | Hit Identification and Filtering | Ranking of potential protein targets based on docking scores or pharmacophore fit, followed by filtering based on physicochemical properties. | Prioritizing targets with the best predicted binding affinity and applying drug-likeness filters. |

| 5 | Post-Screening Analysis | Visual inspection of binding poses and analysis of key molecular interactions for the top-ranked hits. | Identifying hydrogen bonds, hydrophobic interactions, and halogen bonds between the compound and the protein targets. |

Binding Mode Predictions and Interaction Analysis

Following the identification of potential protein targets through virtual screening, a more detailed analysis of the binding mode and specific molecular interactions of this compound is crucial. This is typically achieved through molecular docking simulations followed by more rigorous computational methods like molecular dynamics (MD) simulations.

Molecular docking can provide a static snapshot of the most probable binding pose. For this compound, key interactions would likely involve the hydroxyl and acetamide groups, which can act as hydrogen bond donors and acceptors. The dibrominated phenyl ring can participate in hydrophobic and halogen bonding interactions. Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic center, are increasingly recognized as important in drug-receptor binding.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. These simulations can reveal alternative binding modes and the role of water molecules in mediating interactions. The results of such an analysis could be summarized in a table detailing the predicted interactions with key amino acid residues in a hypothetical binding pocket (Table 2).

Table 2: Hypothetical Interaction Analysis of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Amide (-NH-C=O) | Hydrogen Bond Donor/Acceptor | Asn, Gln, Arg, Backbone Carbonyl/Amide |

| Bromine (-Br) | Halogen Bond, Hydrophobic Interaction | Backbone Carbonyl, Ser, Thr, Tyr |

| Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should a series of this compound derivatives be synthesized and tested for a specific biological activity, QSAR modeling could be a valuable tool to understand the structure-activity relationship and design more potent analogs.

Ligand-Based and Structure-Based QSAR Approaches

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. It involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activities. For derivatives of this compound, these descriptors could include:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape indices, solvent accessible surface area.

Physicochemical descriptors: LogP (lipophilicity), pKa (acidity), polarizability.

Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR can be employed. This method derives descriptors from the interaction of the ligands with the protein's binding site. For example, in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic interaction fields are calculated for each molecule within the binding pocket and then correlated with biological activity. nih.gov These models can generate 3D contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

Predictive Models for this compound Analog Activity

The ultimate goal of QSAR modeling is to develop a statistically robust model that can accurately predict the biological activity of new, untested compounds. Various statistical methods can be used to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A well-validated QSAR model for this compound analogs could guide the synthesis of new derivatives with potentially improved activity. For instance, if the model indicates that increased hydrophobicity in a certain region of the molecule is correlated with higher activity, new analogs could be designed with more lipophilic substituents in that position. An example of the parameters used to evaluate a hypothetical QSAR model is shown in Table 3.

Table 3: Example of Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set using cross-validation. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model for an external test set of compounds. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Advanced Research Applications and Methodological Contributions of N 2,4 Dibromo 5 Hydroxyphenyl Acetamide

N-(2,4-dibromo-5-hydroxyphenyl)acetamide as a Chemical Probe for Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. The utility of this compound in this capacity would hinge on its ability to interact with specific biological targets and elicit a measurable response, thereby illuminating cellular pathways and protein function.

Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulation of this target is likely to have a therapeutic effect. A chemical probe like this compound could be instrumental in this process. For instance, if initial screenings suggest the compound has an effect on a particular cellular process, subsequent studies would aim to identify its direct molecular target. This often involves techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The identified proteins are then analyzed using mass spectrometry.

The discovery of Ivacaftor (VX-770), a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), serves as a powerful example of this process. nih.govresearchgate.net Though structurally different, the journey of Ivacaftor from a high-throughput screening hit to a validated drug illustrates the pathway a compound like this compound could follow. nih.gov The initial discovery of a quinolinone-3-carboxamide scaffold's activity led to extensive structure-activity relationship (SAR) studies to confirm its potency and selectivity for the CFTR protein. nih.govresearchgate.net

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the target. This compound, with its dibromo-hydroxyphenyl moiety, could be evaluated in a variety of phenotypic assays. For example, its structural similarity to some classes of DNA gyrase inhibitors suggests its potential as an antibacterial agent. nih.gov A phenotypic screen could assess its ability to inhibit the growth of various bacterial strains.

Following a "hit" in a phenotypic screen, the next critical step is to elucidate the mechanism of action. This involves a battery of secondary assays to pinpoint the molecular pathway being affected. If, for instance, this compound were to show antibacterial activity, subsequent mechanistic studies might involve DNA gyrase inhibition assays, analysis of bacterial morphology changes, and profiling of gene expression alterations to understand how it exerts its effect. nih.gov This approach moves from an observed phenotype to a deep mechanistic understanding, a process for which chemical probes are essential.

Development of Analytical Methods for this compound in Biological Matrices for Research

The ability to accurately detect and quantify a chemical compound in complex biological samples like blood, plasma, or tissue is crucial for its development as a research tool. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Developing an LC-MS/MS method for this compound would involve several key steps. First, the compound would be infused into a mass spectrometer to determine its precursor ion and to optimize the collision energy to produce stable, specific product ions. These ion transitions (precursor → product) form the basis of the highly selective Multiple Reaction Monitoring (MRM) acquisition mode.

Chromatographic conditions would then be optimized to ensure the compound is well-retained and separated from other components in the biological matrix. A reversed-phase column, such as a C18, would likely be effective. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a formic acid additive to improve ionization, would be fine-tuned to achieve optimal peak shape and retention time. unipd.itresearchgate.netmdpi.com Sample preparation is another critical aspect, often involving protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma or tissue homogenate before injection into the LC-MS/MS system. nih.govresearchgate.net

The table below illustrates the typical parameters that would be defined in a validated LC-MS/MS method for this compound.

| Parameter | Example Value/Condition | Purpose |

| Parent Ion (Q1) | To be determined (TBD) | The mass-to-charge ratio of the intact molecule. |

| Product Ion (Q3) | TBD | A specific fragment ion generated from the parent ion. |

| Collision Energy | TBD | The energy used to fragment the parent ion. |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | To separate the analyte from other matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.4 mL/min | The speed at which the mobile phase moves through the column. |

| Injection Volume | 5 µL | The amount of prepared sample introduced into the system. |

| Retention Time | TBD | The time it takes for the analyte to elute from the column. |

This table is illustrative of the parameters that would be established during method development.

While LC-MS/MS is powerful, it requires sample extraction and cannot typically be used for real-time monitoring within living cells. Spectroscopic techniques, particularly those based on fluorescence, offer the potential for in situ detection. The hydroxyphenyl group of this compound might confer some intrinsic fluorescence. If so, its fluorescence properties (excitation and emission maxima, quantum yield) could be characterized.

Changes in the local environment of the molecule upon binding to a target protein can alter these fluorescent properties, providing a real-time readout of target engagement within a cell. This approach has been used to study the mechanism of action of other drugs. researchgate.net If the intrinsic fluorescence is weak, the compound could be chemically modified with a fluorophore to enhance its spectroscopic properties, creating a more robust probe for cellular imaging and high-throughput screening assays.

This compound in Mechanistic Toxicology Research Models (Excluding Clinical Aspects)

Mechanistic toxicology aims to understand how a chemical substance produces a toxic effect at the molecular and cellular levels. Given its structure, containing both bromine atoms and a phenol (B47542) group, this compound would be a candidate for several lines of toxicological investigation. Research would focus on its potential for bioactivation into reactive metabolites and the subsequent cellular consequences.

For example, the hydroxyphenyl moiety could be a substrate for cytochrome P450 enzymes, potentially leading to the formation of reactive quinone-type metabolites. These metabolites are often highly electrophilic and can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to cellular dysfunction and toxicity.

A research program to investigate the mechanistic toxicology of this compound would likely include the following components, as illustrated in the table below:

| Research Area | Experimental Approach | Endpoint Measured |

| Metabolic Activation | Incubation with liver microsomes followed by LC-MS/MS analysis. | Identification of phase I and phase II metabolites. |

| Covalent Binding | Use of radiolabeled compound in incubations with proteins or DNA, followed by measurement of bound radioactivity. | Quantitation of irreversible binding to macromolecules. |

| Oxidative Stress | Treatment of cultured cells followed by assays for reactive oxygen species (ROS) production and glutathione (B108866) (GSH) depletion. | Assessment of the compound's ability to induce an oxidative cellular environment. |

| Genotoxicity | Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay in mammalian cells. | Evaluation of mutagenic and clastogenic potential. |

This table outlines a potential research framework for investigating the non-clinical mechanistic toxicology of the compound.

By employing these in vitro models, researchers can build a comprehensive profile of the potential hazards of a compound like this compound long before any consideration for in vivo studies. This proactive approach to understanding potential toxicities is a cornerstone of modern chemical research and drug discovery.

Investigating Cellular Stress Responses and Molecular Mechanisms

There is currently no available research detailing the use of this compound in the investigation of cellular stress responses or its underlying molecular mechanisms. Studies on structurally related compounds, such as other substituted N-(hydroxyphenyl)acetamides, have explored their effects on cellular pathways, but this information cannot be accurately extrapolated to the specific dibrominated compound .

Elucidating Pathways of Biotransformation of this compound

The metabolic fate and biotransformation pathways of this compound have not been documented in the reviewed scientific literature. Research into the metabolism of other acetamide-containing molecules exists, but specific data, including potential metabolites and the enzymes involved in the biotransformation of this compound, are not available.

Future Research Directions for this compound: An Uncharted Scientific Journey

The scientific community is poised to explore the untapped potential of this compound, a halogenated phenolic compound with a structure suggestive of diverse biological activities. While direct research on this specific molecule is nascent, its structural motifs, shared with known bioactive compounds, provide a fertile ground for future investigations. This article outlines promising future research directions and unexplored avenues, charting a course for the scientific exploration of this intriguing molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2,4-dibromo-5-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Core Route : Start with bromination of 5-hydroxyphenylacetamide using Br₂ in acetic acid or N-bromosuccinimide (NBS) in DMF, targeting regioselective dibromination at the 2- and 4-positions. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust stoichiometry (e.g., 2.2 eq Br₂ for complete di-substitution) and temperature (40–60°C to minimize side products). For purification, use column chromatography with silica gel and ethyl acetate/hexane (3:7) .

- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography (if crystals are obtainable) .

Q. Which analytical techniques are most suitable for characterizing N-(2,4-dibromo-5-hydroxyphenyl)acetamide?

- Methodological Answer :

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Expected retention time: ~8–10 min (based on analogs like N-(2,4-dichloro-5-hydroxyphenyl)acetamide) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons (downfield shifts for Br-substituted positions).

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) stretches .

- Mass Spec : ESI-MS in positive mode for [M+H]⁺ (theoretical m/z: 347.88 for C₈H₆Br₂NO₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-(2,4-dibromo-5-hydroxyphenyl)acetamide in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density at bromine sites. Predict activation barriers for Suzuki-Miyaura coupling using Pd(PPh₃)₄ .

- Directing Group Potential : Assess the hydroxyl and acetamide groups’ ability to coordinate Pd(II) in ortho-functionalization reactions. Compare with N-(2-aminophenyl)acetamide systems .

- Solvent Effects : Simulate THF vs. DMF solvent interactions to optimize catalytic turnover .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting (e.g., para-bromine causing asymmetry), use DEPT-135 to distinguish CH₂/CH₃ groups or 2D HSQC to assign quaternary carbons.

- X-ray Diffraction : Collaborate with crystallography facilities to resolve ambiguous NOE signals. For example, hydrogen bonding between the hydroxyl and acetamide groups can stabilize crystal packing .

- Comparative Analysis : Cross-reference with analogs (e.g., N-(2,4-dichloro-5-hydroxyphenyl)acetamide) to validate substituent effects on chemical shifts .

Q. How can researchers address gaps in literature for understudied brominated acetamides?

- Methodological Answer :

- Patent Mining : Use SciFinder or Reaxys to identify synthetic precedents for brominated aromatics (e.g., tetrahydrocarbazole derivatives in patents ).

- Physicochemical Data : Compile logP, pKa, and solubility using QSPR models (e.g., ACD/Labs). Experimentally validate via shake-flask (logP) and potentiometric titration (pKa) .

- Biological Screening : Partner with pharmacology labs to test antimicrobial or enzyme-inhibitory activity, leveraging structural similarities to bioactive oxadiazole-acetamides .

Key Challenges and Research Directions

- Synthetic : Regioselective bromination without overhalogenation.

- Analytical : Differentiating bromine isotope patterns in mass spectrometry.

- Computational : Modeling steric effects of bromine on reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.